7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Mechanism of Action
The compound “7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a heterocyclic compound, specifically a pyrazole derivative. Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been the focus of many studies due to their confirmed biological and pharmacological activities .
Pyrazoles and their derivatives have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . They interact with various targets in the body, leading to these effects.
The mode of action of pyrazoles involves their interaction with these targets, leading to changes in cellular processes. They can affect various biochemical pathways, depending on the specific targets they interact with .
As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific chemical structure. These properties can significantly impact the bioavailability of the compound .
The result of the action of pyrazoles can be seen at the molecular and cellular level, with effects such as inhibition of certain enzymes or modulation of receptor activity .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of pyrazoles .
Properties
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-26-20-19(21(29)27(23(26)30)13-5-8-15-6-3-2-4-7-15)28-14-18(31-22(28)25-20)16-9-11-17(24)12-10-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFQJRYPLOJLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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